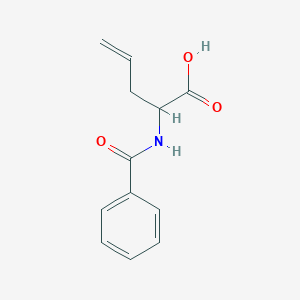

2-Benzamidopent-4-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

72685-15-5 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

2-benzamidopent-4-enoic acid |

InChI |

InChI=1S/C12H13NO3/c1-2-6-10(12(15)16)13-11(14)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,13,14)(H,15,16) |

InChI Key |

IJASGVUBRRINAO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C(=O)O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Benzamidopent 4 Enoic Acid and Its Chiral Analogues

Established Retrosynthetic Strategies for 2-Benzamidopent-4-enoic Acid Synthesis

Retrosynthetic analysis of this compound, also known as N-benzoyl-α-allylglycine, reveals two primary disconnections: the amide bond and the α-C-allyl bond. This leads to several synthetic strategies, which can be broadly categorized as linear or convergent.

Conventional Multistep Linear and Convergent Approaches

Linear approaches to this compound typically involve the sequential modification of a simple starting material. One of the earliest methods for the synthesis of the core α-allylglycine structure involves the reaction of a large excess of allylamine (B125299) with chloroacetic acid. google.com Subsequent N-benzoylation would yield the desired product. Another linear strategy starts with glycine (B1666218) or its esters, which can be N-benzoylated first, followed by α-allylation of the resulting benzoylated glycine derivative.

Convergent syntheses, in contrast, involve the preparation of key fragments separately, which are then combined in a later step. For the synthesis of this compound, a convergent approach might involve the preparation of a protected glycine equivalent and an allylating agent, which are then coupled. For instance, a palladium-catalyzed cross-coupling reaction between an organozinc derivative of a protected glycine and vinyl bromide has been demonstrated as an effective method for the synthesis of N-(Boc)-allylglycine methyl ester. orgsyn.org A similar strategy could be adapted for the synthesis of the N-benzoyl analogue. The development of convergent syntheses is often driven by the need for efficiency and modularity, allowing for the rapid generation of analogues. ucdavis.eduresearchgate.net

Optimization of Reaction Conditions for Industrial and Laboratory Scale-Up

The transition from a laboratory-scale synthesis to an industrial-scale process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, key parameters for optimization would include solvent choice, reaction temperature, concentration, and the stoichiometry of reactants.

For laboratory preparations, chromatographic purification is often employed to isolate the final product. orgsyn.org However, for larger scale synthesis, crystallization is a more practical and economical purification method. Therefore, reaction conditions should be optimized to facilitate the crystallization of the product. The gram-scale synthesis of α-allyl amino esters has been reported, demonstrating the feasibility of scaling up these reactions. nih.gov In such cases, the use of readily available and inexpensive starting materials is crucial. For instance, the synthesis of N-(Boc)-allylglycine has been achieved from tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate, which is derived from the inexpensive amino acid serine. orgsyn.org

Enantioselective and Diastereoselective Synthesis of this compound

The biological activity of many amino acid derivatives is highly dependent on their stereochemistry. Consequently, the development of enantioselective and diastereoselective methods for the synthesis of chiral this compound is of paramount importance.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules, including α-amino acids. acs.org Various catalytic systems have been developed for the asymmetric allylation of glycine derivatives, which can be applied to the synthesis of chiral this compound.

A cornerstone of asymmetric catalysis is the design of chiral ligands that can effectively transfer stereochemical information to the substrate. researchgate.net For the asymmetric synthesis of α-allyl amino acids, several classes of chiral ligands and catalysts have been successfully employed.

One notable approach involves the use of chiral phase-transfer catalysts. For instance, the asymmetric allylation of a tert-butyl glycinate-benzophenone Schiff base has been achieved with high enantioselectivity using a chiral phase-transfer catalyst in the presence of a palladium catalyst. organic-chemistry.org Another powerful strategy utilizes chiral metal complexes. For example, chiral copper complexes have been used in the Lewis-acid-catalyzed allylation of N-tosyl α-imino esters. nih.gov More recently, chiral squaramide hydrogen-bond-donor catalysts have been shown to be highly effective in the enantioselective and diastereoselective allylation of α-chloro glycine esters. nih.gov

The development of new chiral catalysts is an ongoing area of research. Iron-based chiral catalysts are emerging as a promising class of catalysts for various asymmetric transformations. nih.gov Furthermore, chiral phosphoric acids and their derivatives have been successfully used in a range of asymmetric reactions, including Friedel-Crafts and Mannich reactions, and could potentially be applied to the synthesis of chiral this compound. mdpi.com

Understanding the mechanism of stereocontrol is crucial for the rational design of new and improved chiral catalysts. In the case of the squaramide-catalyzed allylation of α-chloro glycine esters, it is proposed that the catalyst acts as an anion-abstraction catalyst. nih.gov The chiral squaramide is believed to activate the α-chloro glycine ester towards nucleophilic attack by the allylsilane or allylstannane through hydrogen bonding, leading to a highly organized transition state that dictates the stereochemical outcome of the reaction.

Computational studies can provide valuable insights into the mechanism of stereocontrol. For the squaramide-catalyzed reaction, density functional theory (DFT) calculations have suggested that the reaction proceeds through a concerted SN2 pathway, which is significantly lower in energy than a stepwise SN1 pathway. nih.gov The stereoselectivity is thought to arise from the specific interactions between the chiral catalyst, the substrate, and the nucleophile in the transition state.

Data Tables

Table 1: Representative Enantioselective Allylation Reactions for the Synthesis of α-Allyl Amino Acid Derivatives

| Catalyst/Ligand | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |

| Chiral Phase-Transfer Catalyst/Pd | tert-Butyl glycinate-benzophenone Schiff base | Allyl acetate | 85 | 95 | organic-chemistry.org |

| Squaramide | N-Cbz-α-chloro glycinate | Allyltrimethylsilane | 92 | 97 | nih.gov |

| Cu(I)/Chiral Bis(oxazoline) | N-Tosyl α-imino ester | Allyltributylstannane | 88 | 94 | nih.gov |

Chiral Auxiliary-Mediated Approaches to this compound

The asymmetric synthesis of α-amino acids, including the chiral analogues of this compound, frequently employs chiral auxiliaries to control stereochemistry during carbon-carbon bond formation. google.com A chiral auxiliary is a stereogenic unit temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. google.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. scielo.org.mx

One of the most powerful and widely used classes of chiral auxiliaries is the Evans oxazolidinones. google.com These are typically derived from readily available and inexpensive chiral amino alcohols. synarchive.com In a typical sequence for synthesizing a chiral α-allyl amino acid, the oxazolidinone auxiliary is first acylated to form an N-acyl imide. researchgate.net Deprotonation of the α-proton with a strong base like lithium diisopropylamide (LDA) generates a stereodefined enolate. ic.ac.uk The chiral auxiliary sterically blocks one face of the enolate, directing the approach of an electrophile, such as allyl bromide, to the opposite face. synarchive.comic.ac.uk This diastereoselective alkylation sets the absolute stereochemistry at the α-carbon. Subsequent cleavage of the auxiliary, often via hydrolysis or reduction, yields the desired enantiomerically enriched α-allylated carboxylic acid or alcohol, respectively. researchgate.net This general strategy is directly applicable to the synthesis of chiral 2-aminopent-4-enoic acid, the precursor to the target molecule.

Another prominent strategy involves the use of chiral Schiff base complexes, particularly those derived from glycine and a chiral ligand, often complexed with a transition metal like nickel(II). acs.orgscielo.org.mx These complexes serve as chiral nucleophilic glycine equivalents. ug.edu.pl The Schiff base, formed between a glycine ester and a chiral aldehyde or ketone (often derived from amino acids like proline), coordinates to the Ni(II) center, creating a rigid, planar structure. acs.orgscielo.org.mx This conformation, along with the chiral ligand, effectively shields one face of the glycine α-carbon. acs.org Base-mediated deprotonation generates a nucleophilic enolate that can be alkylated with high diastereoselectivity using electrophiles like allyl bromide. scielo.org.mx Following the alkylation step, acidic hydrolysis cleaves the Schiff base and removes the metal, affording the free α-allyl amino acid with high optical purity. scielo.org.mx The chiral ligand can often be recovered and reused. scielo.org.mx

A specific example demonstrating a related transformation is the stereoselective allylation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones. cofc.edu Treatment of these complexes with LDA followed by allyl bromide resulted in highly stereoselective allylation (>98% diastereomeric excess) to furnish precursors that, upon hydrolysis, yielded enantiomeric (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids in high enantiomeric excess. cofc.edu This highlights the efficacy of oxazolidinone-based auxiliaries in controlling the stereochemistry of allylation for the synthesis of this class of amino acids.

| Auxiliary Type | General Approach | Key Features |

| Evans Oxazolidinone | Diastereoselective alkylation of an N-acylated oxazolidinone enolate with an allyl halide. | High diastereoselectivity, reliable, well-established methodology, auxiliary is recoverable. |

| Ni(II) Schiff Base | Alkylation of a chiral Ni(II) complex of a glycine Schiff base with an allyl halide. | Acts as a chiral glycine equivalent, high diastereoselectivity, mild reaction conditions. |

| Ferrocenyl Oxazolidinone | Stereoselective allylation of a ferrocene-containing oxazolidinone derivative. | High diastereoselectivity demonstrated for 2-aminopent-4-enoic acid precursors. |

Biocatalytic and Chemoenzymatic Routes for this compound

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions, often in aqueous media, and exhibit remarkable chemo-, regio-, and stereoselectivity. nih.govnih.gov Chemoenzymatic synthesis combines the advantages of biocatalysis with traditional organic synthesis to create efficient and novel reaction pathways. nih.gov

For the synthesis of chiral this compound, biocatalysis can be envisioned at two key stages: the formation of the chiral amino acid backbone and the N-acylation step.

Enzymatic strategies for producing enantiomerically pure unsaturated α-amino acids often involve the kinetic resolution of a racemic mixture. For instance, aminopeptidases can be used for the stereoselective hydrolysis of racemic amino acid amides. This approach can yield (S)-amino acids and unreacted (R)-amides, which can then be separated and the (R)-amide chemically hydrolyzed to the corresponding (R)-amino acid. nih.gov This method has been successfully applied to the multi-gram synthesis of various unsaturated amino acids with excellent enantiopurity. nih.gov

Another powerful enzymatic approach is the use of transaminases. These enzymes can catalyze the asymmetric amination of a prochiral α-keto acid precursor (α-keto-pent-4-enoic acid) to directly produce the chiral α-amino acid. mdpi.com This method is highly attractive due to its potential for high enantiomeric excess and direct formation of the desired stereocenter.

Once the chiral 2-aminopent-4-enoic acid is obtained, the final benzoylation step can also be achieved chemoenzymatically. While chemical N-acylation is common, enzymatic methods using lipases or acylases are gaining traction. mdpi.com These enzymes can catalyze the formation of the amide bond between the amino acid and benzoic acid (or an activated derivative) under mild, often aqueous, conditions. mdpi.com This avoids the use of harsh coupling reagents and protecting groups often required in chemical synthesis. researchgate.net For example, acylase I has been shown to effectively catalyze the synthesis of various N-lauroyl-L-amino acids in a glycerol-water system, demonstrating the feasibility of enzymatic N-acylation. mdpi.com

A chemoenzymatic strategy could, therefore, involve the enzymatic resolution of a racemic precursor to 2-aminopent-4-enoic acid, followed by a standard chemical benzoylation, or an enzymatic synthesis of the chiral amino acid followed by enzymatic N-benzoylation.

| Enzymatic Strategy | Application to Target Synthesis | Advantages |

| Kinetic Resolution | Resolution of racemic 2-aminopent-4-enoic acid amide using aminopeptidases. | Access to both enantiomers, high enantiopurity. |

| Asymmetric Amination | Transaminase-catalyzed conversion of α-keto-pent-4-enoic acid to 2-aminopent-4-enoic acid. | Direct formation of the chiral center, potentially high enantiomeric excess. |

| Enzymatic N-Acylation | Lipase or acylase-catalyzed reaction of 2-aminopent-4-enoic acid with a benzoyl donor. | Mild reaction conditions, avoids harsh chemical reagents. |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This is particularly relevant in multi-step syntheses, such as that of this compound, where considerations of solvent choice, atom economy, and waste reduction are paramount.

A key aspect of green chemistry is the reduction or replacement of volatile organic solvents. The N-benzoylation of the precursor, 2-aminopent-4-enoic acid, is a step where such principles can be applied. Traditional Schotten-Baumann conditions for N-acylation often use organic solvents. However, methods for the N-acylation of amino acids in aqueous media or under solvent-free conditions have been developed.

Syntheses in aqueous media are highly desirable. The benzoylation of amino acids has been successfully carried out in water or brine solutions, often using a base like sodium bicarbonate. researchgate.netijirset.com These methods can be highly efficient, avoiding the need for organic solvents and simplifying work-up procedures. researchgate.net One approach involves performing the benzoylation of amino acids in a brine solution with benzoyl chloride, followed by work-up with aqueous bicarbonate. researchgate.net Another green approach utilizes polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst and solvent for the N-benzoylation of amino acids, offering high yields and a safe, convenient procedure. researchgate.net

Solvent-free, or solid-state, reactions represent another important green methodology. The condensation of amino acids with other reagents by simply melting the reactants together can lead to high yields and short reaction times, completely eliminating the need for a solvent. researchgate.net Microwave-assisted solvent-free synthesis of amides from acids and primary amines has also been demonstrated, offering rapid and efficient transformations. researchgate.net

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net Reactions with high atom economy are inherently greener as they generate less waste. nih.govrsc.org

The formation of the amide bond in this compound is a critical step where atom economy can be poor. Classical amide synthesis often relies on stoichiometric coupling reagents (like carbodiimides) or the pre-activation of the carboxylic acid (e.g., to an acid chloride), which generates significant amounts of by-products. researchgate.net The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified amide bond formation as a key area for improvement to avoid poor atom economy. researchgate.net

Catalytic methods for direct amide formation from carboxylic acids and amines are highly sought after as they are inherently more atom-economical, producing only water as a by-product. Catalysts based on boron, zirconium, or iron have been developed for this purpose. researchgate.netkennesaw.edu For instance, an iron-substituted polyoxometalate has been reported as an efficient and economical catalyst for amidation, working for a range of substrates without the need for additional ligands. kennesaw.edu Another innovative, atom-economic approach uses alkynes as in situ activating agents for carboxylic acids in a ruthenium-catalyzed process, forming a vinyl ester intermediate that then reacts with the amine to yield the amide and a volatile, non-toxic by-product like acetaldehyde. nih.govrsc.org

Implementing waste reduction strategies, such as catalyst and solvent recycling, further enhances the sustainability of the synthesis. researchgate.net A continuous operation protocol for amide synthesis has been described where the entire reaction mixture, including the catalyst and solvent, is recovered and reused, drastically reducing the environmental factor (E-factor) of the process. researchgate.net

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Alternative Solvents | N-benzoylation in water, brine, or PEG-400. | Reduced use of volatile organic compounds, simplified workup. |

| Solvent-Free Conditions | Microwave-assisted or thermal melting N-benzoylation. | Elimination of solvent waste, potentially faster reactions. |

| Atom Economy | Catalytic direct amidation of 2-aminopent-4-enoic acid with benzoic acid. | Minimization of by-products, higher efficiency. |

| Waste Reduction | Recycling of catalysts and solvents. | Lower material consumption and disposal costs. |

Solid-Phase Synthesis Techniques for this compound Derivatives

Solid-phase synthesis (SPS), particularly solid-phase peptide synthesis (SPPS), is a powerful technique for the stepwise assembly of oligomers like peptides and other derivatives. iris-biotech.de In this methodology, the growing molecule is covalently attached to an insoluble polymer resin, allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing of the resin. iris-biotech.de This approach is well-suited for the incorporation of non-canonical amino acids like this compound into peptide chains.

To incorporate this compound into a peptide sequence using SPPS, it would first need to be appropriately protected. Typically for Fmoc-based SPPS, the α-amino group would be protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. nih.gov The carboxylic acid would be activated in situ using standard peptide coupling reagents (e.g., DIC/Oxyma) to react with the free N-terminus of the resin-bound peptide. iris-biotech.de

The synthesis of peptide analogues containing N-substituted glycines (peptoids) on a solid support is a well-established technique that shares principles with the incorporation of our target molecule. organic-chemistry.org Furthermore, the solid-phase synthesis of peptides containing α-allyl amino acids has been demonstrated. For example, short α-helices have been stabilized by incorporating an N-allyl amino acid and another olefin-containing acid, followed by a ring-closing metathesis reaction on the solid support. organic-chemistry.org This demonstrates the compatibility of the allylic side chain with SPPS conditions.

The key steps for incorporating this compound would be:

Preparation of the Building Block: Synthesis of Fmoc-protected this compound.

Solid-Phase Coupling: The protected building block is coupled to a resin-bound peptide using standard SPPS protocols.

Chain Elongation: The Fmoc group is removed, and the peptide chain is further elongated.

Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, typically with strong acid (e.g., trifluoroacetic acid), which also removes any acid-labile side-chain protecting groups. iris-biotech.de

This technique would allow for the precise placement of the this compound residue within a peptide sequence, enabling the creation of novel peptide derivatives with unique structural and functional properties conferred by the benzamido and allyl groups.

Protecting Group Strategies for the Amide and Carboxylic Acid Functionalities in this compound

In any multi-step synthesis involving a polyfunctional molecule like this compound, a robust protecting group strategy is essential to ensure chemoselectivity. fiveable.me The choice of protecting groups must be orthogonal, meaning that each group can be removed under specific conditions without affecting the others. nih.govresearchgate.net For this compound, the key functionalities to consider are the α-amino group (prior to benzoylation), the carboxylic acid, and the terminal alkene. The benzamido group itself is generally stable and typically does not require protection.

Carboxylic Acid Protection: The carboxylic acid group is often protected as an ester to prevent it from reacting in subsequent steps, for example, during the coupling of the amino group. sigmaaldrich.com Simple methyl or ethyl esters are common, typically removed by saponification with aqueous base. sigmaaldrich.com However, this can be problematic if other base-labile groups are present. Benzyl (Bn) esters are a versatile alternative, as they are stable to a wide range of conditions but can be selectively removed by catalytic hydrogenolysis, a mild and neutral process. sigmaaldrich.com Tert-butyl (tBu) esters are another important option; they are stable to base and hydrogenolysis but are readily cleaved by moderate to strong acids (e.g., TFA). nih.gov

An orthogonal protection scheme for a derivative of 2-aminopent-4-enoic acid could involve:

Fmoc for the α-amino group (base-labile).

tBu ester for the carboxylic acid (acid-labile).

The allyl side chain, which is stable to both acid and base but can be selectively removed or modified using palladium catalysis if needed. researchgate.net

This orthogonal strategy allows for the selective deprotection and modification of each functional group independently, providing maximum flexibility in the synthesis of complex derivatives of this compound. nih.gov

| Functional Group | Protecting Group | Deprotection Condition | Orthogonality Notes |

| α-Amino | Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) | Not orthogonal to tBu esters. |

| α-Amino | Fmoc (9-Fluorenylmethyloxycarbonyl) | Mild Base (e.g., Piperidine) | Orthogonal to tBu and Bn esters. |

| Carboxylic Acid | Methyl/Ethyl Ester | Base (Saponification) | Not orthogonal to Fmoc group. |

| Carboxylic Acid | Benzyl (Bn) Ester | Catalytic Hydrogenolysis | Orthogonal to Boc, Fmoc, and tBu groups. |

| Carboxylic Acid | tert-Butyl (tBu) Ester | Strong Acid (e.g., TFA) | Orthogonal to Fmoc and Bn groups. |

Reactivity Profiles and Chemo , Regio , and Stereoselective Transformations of 2 Benzamidopent 4 Enoic Acid

Transformations Involving the Carboxylic Acid Moiety of 2-Benzamidopent-4-enoic Acid

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including functionalization to other carbonyl-containing groups and carbon-carbon bond-forming reactions.

Functionalization to Esters, Amides, and Acyl Halides

The carboxylic acid of this compound can be readily converted into a range of derivatives such as esters, amides, and acyl halides through well-established synthetic protocols. These transformations are fundamental in organic synthesis, enabling the modulation of the compound's physical and chemical properties, as well as providing intermediates for further synthetic manipulations.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under dehydrating conditions. Alternatively, milder conditions can be employed, such as the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

Amide formation , beyond the existing benzamide (B126), can be accomplished by activating the carboxylic acid followed by the addition of a primary or secondary amine. Common activating agents include carbodiimides (e.g., DCC, EDC) or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. nih.govyoutube.comdiva-portal.org The direct condensation of carboxylic acids and amines can also be facilitated by catalysts such as titanium tetrachloride. nih.gov

Acyl halide synthesis , particularly the formation of an acyl chloride, is a common method to activate the carboxylic acid for subsequent nucleophilic acyl substitution reactions. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation. libretexts.orgorganic-chemistry.orglibretexts.orgopenstax.orgyoutube.com The reaction with thionyl chloride converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a good leaving group, facilitating the nucleophilic attack by the chloride ion. libretexts.org

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Esterification (Fischer) | Alcohol (R'-OH), Catalytic H₂SO₄, Heat | 2-Benzamidopent-4-enoate ester |

| Esterification (Steglich) | Alcohol (R'-OH), DCC, DMAP, CH₂Cl₂ | 2-Benzamidopent-4-enoate ester |

| Amide Formation | Amine (R'R''NH), DCC/EDC or SOCl₂ then amine | N-substituted 2-Benzamidopent-4-enamide |

| Acyl Halide Formation | SOCl₂ or (COCl)₂, Pyridine (B92270) (optional) | 2-Benzamidopent-4-enoyl chloride |

Decarboxylative Coupling Reactions

Decarboxylative coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, utilizing carboxylic acids as readily available and stable starting materials. cdnsciencepub.comresearchgate.net For N-protected α-amino acids like this compound, these reactions offer a direct route to valuable products by replacing the carboxyl group with other functionalities.

These transformations are often catalyzed by transition metals, such as palladium, nickel, or copper, and can be initiated by various methods, including photoredox catalysis. nih.govacs.orgnih.govacs.org The general mechanism involves the formation of an α-amino radical through single-electron oxidation and subsequent decarboxylation. This radical can then engage in coupling with a suitable partner, such as an aryl halide or an alkene. acs.orgnih.gov

For instance, the merger of photoredox and nickel catalysis has enabled the enantioselective decarboxylative arylation of α-amino acids, providing access to chiral benzylic amines. acs.orgnih.gov Similarly, dual palladium and photoredox catalysis has been employed for the decarboxylative allylation of N-protected α-amino acids to furnish homoallylic amines. nih.gov Visible-light photoredox catalysis has also been utilized for the decarboxylative coupling of N-aryl amino acids with aldehydes or ketones to synthesize 1,2-amino alcohols. rsc.org

| Reaction Type | Catalyst System | Coupling Partner | Product Type |

|---|---|---|---|

| Decarboxylative Arylation | Ir-photocatalyst / Chiral Ni-catalyst | Aryl Halide | Chiral Benzylic Amine |

| Decarboxylative Allylation | Pd-catalyst / Photoredox catalyst | Allyl Ester | Homoallylic Amine |

| Decarboxylative Alkylation | Visible-light photocatalyst | Aldehyde/Ketone | 1,2-Amino Alcohol |

Chemical Reactivity of the Amide Linkage in this compound

The benzamide group in this compound is relatively stable but can undergo specific transformations under appropriate conditions.

Hydrolysis and Transamidation Reactions

Hydrolysis of the amide bond in N-benzoyl amino acids can be achieved under acidic or basic conditions, although it generally requires more forcing conditions than ester hydrolysis. cdnsciencepub.comnih.govrsc.orgportlandpress.com Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Studies on the hydrolysis of various N-benzoylamino acids in dilute mineral acid have shown that the reaction rates can be influenced by the structure of the amino acid. cdnsciencepub.com

Transamidation is a process where the amide group is exchanged, which can be challenging due to the stability of the amide bond. However, catalytic methods have been developed to facilitate this reaction. These methods often involve metal catalysts that activate the amide bond towards nucleophilic attack by an amine. nih.govorganic-chemistry.orgnsf.gov Iron(III) salts have been shown to be effective catalysts for the transamidation of carboxamides with various amines. organic-chemistry.org

N-Alkylation and N-Acylation Pathways

N-Alkylation of the amide nitrogen in this compound is generally difficult due to the decreased nucleophilicity of the nitrogen atom, whose lone pair is delocalized into the carbonyl group. However, under strongly basic conditions that lead to the formation of an amidate anion, N-alkylation can be achieved with alkyl halides. semanticscholar.orgnih.govjuniperpublishers.com The choice of base and solvent can influence the outcome of the reaction, with the possibility of O-alkylation also occurring. nih.gov

N-Acylation of the amide nitrogen is also possible, leading to the formation of an imide. This transformation typically requires the use of a strong acylating agent, such as an acid chloride or anhydride, often in the presence of a base. semanticscholar.orgresearchgate.netepa.gov For example, N-acylation of sulfonamides has been achieved using N-acylbenzotriazoles in the presence of sodium hydride. semanticscholar.orgepa.gov

Olefinic Transformations of the Pentenoic Acid Moiety in this compound

The terminal double bond in the pentenoic acid side chain provides a site for a wide array of electrophilic addition and other olefin-specific reactions. The reactivity of this terminal alkene is a key feature for further functionalization of the molecule. nih.govwikipedia.org

Common transformations of the terminal double bond include:

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using a palladium, platinum, or nickel catalyst, to yield 2-Benzamidopentanoic acid.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond proceeds via a halonium ion intermediate to give the corresponding dihaloalkane.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. In the presence of peroxides, anti-Markovnikov addition of HBr can occur.

Hydration: The acid-catalyzed addition of water leads to the formation of an alcohol, following Markovnikov's rule. Alternatively, hydroboration-oxidation provides the anti-Markovnikov alcohol.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA).

Dihydroxylation: The formation of a diol can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).

Ozonolysis: Cleavage of the double bond with ozone (O₃) followed by a reductive or oxidative workup yields aldehydes/ketones or carboxylic acids, respectively.

Metathesis: Olefin metathesis, using catalysts such as Grubbs' or Schrock's catalyst, can be used for carbon-carbon bond formation, such as cross-metathesis with another alkene.

| Reaction | Typical Reagents | Product Functional Group |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Alkane |

| Bromination | Br₂, CH₂Cl₂ | Dibromoalkane |

| Hydrobromination (Markovnikov) | HBr | Bromoalkane (at C4) |

| Hydrobromination (Anti-Markovnikov) | HBr, ROOR | Bromoalkane (at C5) |

| Epoxidation | m-CPBA | Epoxide |

| Syn-Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄, NaOH | Diol |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn, H₂O or DMS | Aldehyde |

Stereoselective Hydrogenation and Reduction Methodologies

The stereoselective hydrogenation of α-amino acid precursors is a cornerstone of asymmetric synthesis, and methodologies applicable to this compound are primarily centered on the reduction of its carbon-carbon double bond to introduce new stereocenters. capes.gov.br Asymmetric hydrogenation, in particular, offers a direct route to chiral non-proteinogenic amino acids. This process typically involves the use of a chiral transition-metal catalyst, most commonly based on rhodium, ruthenium, or iridium, coordinated to chiral phosphine (B1218219) ligands. wikipedia.org

For a substrate like this compound, the hydrogenation of the terminal double bond can lead to the formation of 2-benzamidopentanoic acid. While the existing stereocenter at the α-carbon can influence the diastereoselectivity of the reaction, achieving high levels of stereocontrol often requires a catalyst that can override this substrate control. The N-benzamido group plays a crucial role by acting as a coordinating site for the metal catalyst, enabling the creation of a well-ordered transition state that dictates the stereochemical outcome.

Key research findings in the asymmetric hydrogenation of related N-acylamino acids demonstrate that enantiomeric excesses greater than 95% are achievable. capes.gov.br The choice of chiral ligand is paramount in determining the efficiency and stereoselectivity of the hydrogenation.

Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation of N-Acylamino Acid Derivatives

| Ligand Type | Common Examples | Metal | Typical Substrate |

|---|---|---|---|

| Chiral Diphosphines | BINAP, DIPAMP, DuPhos | Rhodium, Ruthenium | α-Acylaminoacrylic acids |

| P,N Ligands | PHOX (Phosphinooxazolines) | Iridium | Unfunctionalized olefins |

The reduction of the carboxylic acid moiety in this compound to the corresponding amino alcohol can also be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). Protecting the nitrogen and activating the carboxylic acid (e.g., as an ester) are common strategies to ensure chemoselectivity and prevent unwanted side reactions.

Electrophilic and Nucleophilic Additions to the Double Bond

The terminal alkene of this compound is susceptible to a variety of addition reactions, allowing for extensive functionalization of the side chain.

Electrophilic Additions: The reaction of the double bond with electrophiles typically follows Markovnikov's rule, where the electrophile adds to the terminal carbon (C-5) and a nucleophile adds to the more substituted internal carbon (C-4), leading to the formation of a carbocation intermediate stabilized by the adjacent carbon chain.

Hydrohalogenation: Addition of hydrogen halides (HCl, HBr, HI) yields 2-Benzamido-4-halopentanoic acid. In the presence of peroxides, the radical-mediated addition of HBr proceeds via an anti-Markovnikov mechanism, yielding the 5-bromo derivative.

Hydration: Acid-catalyzed hydration results in the formation of 2-Benzamido-4-hydroxypentanoic acid. Oxymercuration-demercuration is an alternative method that proceeds without carbocation rearrangement and also yields the Markovnikov product. Hydroboration-oxidation, in contrast, provides the anti-Markovnikov alcohol, 2-Benzamido-5-hydroxypentanoic acid.

Halogenation: The addition of halogens like Br₂ or Cl₂ results in the formation of the corresponding 2-Benzamido-4,5-dihalopentanoic acid.

Nucleophilic Additions: Direct nucleophilic addition to the unactivated double bond is generally not feasible. However, the alkene can be rendered susceptible to nucleophilic attack through transition metal catalysis. For instance, palladium-catalyzed reactions like the Wacker process could, in principle, oxidize the terminal alkene to a methyl ketone, yielding 2-Benzamido-4-oxopentanoic acid.

Cycloaddition and Rearrangement Reactions

The electronic and structural features of this compound permit its participation in various pericyclic reactions, including cycloadditions and sigmatropic rearrangements. wikipedia.org

Cycloaddition Reactions: The terminal double bond can act as a 2π-electron component in cycloaddition reactions. libretexts.org

Diels-Alder Reaction: As a dienophile, this compound can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. pageplace.de The stereochemistry of the α-carbon can influence the facial selectivity of the approach of the diene.

[3+2] Dipolar Cycloaddition: This reaction involves a 1,3-dipole (e.g., a nitrile oxide, azide, or nitrone) adding across the double bond to synthesize five-membered heterocyclic rings.

[2+2] Photocycloaddition: Under photochemical conditions, the alkene can undergo a [2+2] cycloaddition with another alkene to form a cyclobutane (B1203170) ring. libretexts.org

Rearrangement Reactions: Sigmatropic rearrangements provide powerful methods for carbon-carbon bond formation and stereochemical control.

Claisen Rearrangement: While this compound itself does not undergo a classical Claisen rearrangement, its corresponding allyl ester derivatives are excellent substrates for the ester-enolate Claisen rearrangement (also known as the Ireland-Claisen rearrangement). wikipedia.orglibretexts.org This reaction involves treating the allylic ester of an N-protected amino acid with a strong base (like lithium diisopropylamide, LDA) to form a lithium enolate, which is then trapped as a silyl (B83357) ketene (B1206846) acetal (B89532). acs.org Upon warming, this intermediate undergoes a acs.orgacs.org-sigmatropic rearrangement to yield a γ,δ-unsaturated amino acid. acs.orgnih.gov The reaction is known for its high diastereoselectivity, which is controlled by the geometry of the enolate intermediate. nih.gov

Table 2: Variants of the Claisen Rearrangement Applicable to Amino Acid Derivatives

| Rearrangement Name | Key Reagents | Intermediate | Product |

|---|---|---|---|

| Ireland-Claisen | Allylic carboxylate, LDA, TMSCl | Silyl ketene acetal | γ,δ-Unsaturated carboxylic acid |

| Johnson-Claisen | Allylic alcohol, Orthoester | Not isolated | γ,δ-Unsaturated ester |

| Eschenmoser-Claisen | Allylic alcohol, N,N-dimethylacetamide dimethyl acetal | Not isolated | γ,δ-Unsaturated amide |

Other rearrangements like the Beckmann or Benzilic acid rearrangements are generally not applicable to this molecule without significant prior functionalization. wiley-vch.deslideshare.netmasterorganicchemistry.comberhamporegirlscollege.ac.in

Olefin Metathesis Reactions

Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, is a versatile tool for C-C bond formation. researchgate.net this compound and its derivatives are suitable substrates for several types of metathesis reactions. sigmaaldrich.com

Ring-Closing Metathesis (RCM): If another alkene is introduced into the molecule (e.g., by N-allylation or esterification with an olefinic alcohol), RCM can be employed to synthesize macrocyclic or heterocyclic amino acid derivatives. researchgate.netnih.govrsc.orgmdpi.com The reaction is highly efficient for forming five-, six-, and seven-membered rings. harvard.edu

Cross-Metathesis (CM): This intermolecular reaction couples the terminal alkene of a this compound derivative with another olefin. beilstein-journals.org This allows for the elongation and functionalization of the side chain. The reaction's success and selectivity (E/Z) depend heavily on the catalyst choice and the nature of the coupling partner. researchgate.net

Ene-Yne Metathesis: Reaction of a derivative with an alkyne can lead to the formation of 1,3-dienes, which are valuable synthetic intermediates.

Table 3: Common Catalysts for Olefin Metathesis

| Catalyst Name | Generation | Metal | Key Features |

|---|---|---|---|

| Grubbs' Catalyst | First | Ruthenium | Tolerant to many functional groups, stable in air. |

| Grubbs' Catalyst | Second | Ruthenium | Higher activity, effective for hindered and electron-deficient olefins. |

| Hoveyda-Grubbs Catalyst | First & Second | Ruthenium | Enhanced stability and recoverability. |

| Schrock's Catalyst | | Molybdenum | Very high activity, less tolerant to functional groups. |

Intramolecular Cyclization and Ring-Forming Reactions of this compound

Beyond metathesis, several other strategies can induce intramolecular cyclization of this compound, primarily leading to the formation of lactones or lactams.

Iodolactamization: Treatment of this compound with iodine (I₂) and a base can trigger an electrophilic cyclization. The iodine acts as an electrophile, activating the double bond towards nucleophilic attack by the amide nitrogen or the carboxylate oxygen. Attack by the nitrogen atom, followed by proton loss, would lead to the formation of a five-membered iodomethyl-pyrrolidinone ring system, a precursor to proline derivatives.

Acid-Catalyzed Cyclization: Under strong acidic conditions, the carboxylic acid can protonate the double bond, generating a secondary carbocation at C-4. Intramolecular trapping by the carboxyl group would lead to the formation of a γ-lactone.

These reactions are highly dependent on reaction conditions, which dictate the chemo- and regioselectivity of the ring closure (e.g., endo vs. exo cyclization and O- vs. N-cyclization).

Radical Chemistry and Photochemical Transformations of this compound

The double bond and the α-C-H bond are potential sites for radical and photochemical reactions. libretexts.orgyoutube.com

Radical Additions: Radical species, such as those generated from thiols (RSH) or tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like AIBN, can add across the terminal double bond. libretexts.org Thiol-ene reactions, for instance, can proceed under photochemical conditions to attach a thioether to the side chain. rsc.org

Radical Cyclization: An alkyl radical can be generated at a different position in the molecule (e.g., via Barton decarboxylation of a related derivative), which can then undergo an intramolecular addition to the double bond to form five- or six-membered rings.

Photochemical Transformations: Direct irradiation of amino acids can lead to various transformations. chimia.ch For aliphatic amino acids, photochemical reactions can include deamination, decarboxylation, or Norrish-type reactions if a suitable carbonyl chromophore is present. nih.gov In the context of this compound, the benzamido group can act as a photosensitizer. The double bond can participate in [2+2] cycloadditions or ene reactions under UV irradiation. mdpi.com Merged photoredox and transition metal catalysis represents a modern approach to functionalize such systems via radical intermediates under mild conditions. nih.gov

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound Derivatives

The terminal alkene of this compound derivatives can be engaged in various metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netethz.chdntb.gov.uaresearchgate.net

Heck Reaction: A derivative of this compound can be coupled with an aryl or vinyl halide in the presence of a palladium catalyst. This reaction would typically install the aryl or vinyl group at the terminal carbon (C-5), yielding a more complex unsaturated amino acid derivative.

Suzuki-Miyaura Coupling: To participate in a Suzuki reaction, the terminal alkene must first be converted into an organoboron species, typically via hydroboration. wikipedia.orglibretexts.orgorganic-chemistry.org The resulting alkylborane or boronic ester can then be coupled with aryl, heteroaryl, or vinyl halides under palladium catalysis. nih.gov This two-step sequence allows for the introduction of a wide range of substituents at the terminus of the side chain. Recent advances have explored the direct use of aliphatic organoboron species in Suzuki-Miyaura cross-couplings. acs.org

Negishi Coupling: Similar to the Suzuki coupling, hydrozirconation or hydroboration followed by transmetalation to zinc allows for the coupling of the side chain with various organic halides using a palladium or nickel catalyst. nih.gov

Table 4: Overview of Applicable Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst | Bond Formed |

|---|---|---|---|

| Heck | Alkene + Aryl/Vinyl Halide | Palladium | C(sp²)-C(sp²) |

| Suzuki | Organoboron + Aryl/Vinyl Halide | Palladium | C(sp²)-C(sp³) or C(sp²)-C(sp²) |

| Negishi | Organozinc + Aryl/Vinyl Halide | Palladium/Nickel | C(sp²)-C(sp³) or C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne + Vinyl Halide | Palladium/Copper | C(sp)-C(sp²) |

For Sonogashira coupling, the terminal alkene would first need to be converted to a vinyl halide derivative to enable coupling with a terminal alkyne.

Advanced Spectroscopic and Structural Elucidation of 2 Benzamidopent 4 Enoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy provides unparalleled insight into the structure of 2-Benzamidopent-4-enoic acid by mapping the chemical environments of its constituent nuclei, primarily ¹H and ¹³C.

While 1D NMR provides initial information on the types and numbers of protons and carbons, 2D NMR experiments are crucial for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would establish the connectivity within the pentenoic acid backbone. For instance, cross-peaks would be observed between the protons of the terminal vinyl group (H-4 and H-5) and the allylic protons (H-3). Further correlations would link the H-3 protons to the methine proton at the chiral center (H-2).

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each carbon atom that bears protons. For example, the chemical shift of the C-2 proton would show a cross-peak with the C-2 carbon, confirming their direct connection.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is instrumental in identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for piecing together the entire molecular framework, especially around quaternary carbons. Key HMBC correlations for this compound would include:

Correlation from the amide proton (N-H) to the benzoyl carbonyl carbon and the C-2 of the pentenoic acid chain.

Correlations from the aromatic protons of the benzoyl group to the benzoyl carbonyl carbon.

Correlations from the H-2 and H-3 protons to the carboxylic acid carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing crucial information about the molecule's three-dimensional structure and stereochemistry. For this compound, NOESY could reveal spatial relationships between the protons of the benzoyl group and the protons along the pentenoic acid backbone, offering insights into the preferred conformation of the molecule in solution.

| Illustrative ¹H and ¹³C NMR Data for this compound | |

| Atom | Predicted ¹H Chemical Shift (ppm) |

| H-2 | 4.5 - 4.8 (m) |

| H-3 | 2.5 - 2.8 (m) |

| H-4 | 5.7 - 5.9 (m) |

| H-5 | 5.0 - 5.2 (m) |

| N-H | 7.5 - 8.0 (d) |

| Aromatic H | 7.4 - 7.9 (m) |

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C-1 (COOH) | 173 - 176 |

| C-2 | 52 - 56 |

| C-3 | 35 - 39 |

| C-4 | 130 - 135 |

| C-5 | 117 - 120 |

| Benzoyl C=O | 167 - 170 |

| Aromatic C | 127 - 133 |

Note: The table above presents predicted chemical shift ranges. Actual values can vary based on solvent and experimental conditions.

In the solid state, molecules can adopt different packing arrangements, known as polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these forms. By analyzing parameters such as chemical shift anisotropy and dipolar couplings, ssNMR can differentiate between polymorphs of this compound. nih.govox.ac.uk Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples, providing information on the local environment of each nucleus and insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.gov

For complex derivatives or when studying interactions with other molecules, spectral overlap can become a significant challenge. Isotopic labeling, the selective replacement of atoms (like ¹²C or ¹⁴N) with their NMR-active isotopes (¹³C or ¹⁵N), is a key strategy to overcome this. sigmaaldrich.comchempep.com For instance, synthesizing this compound with a ¹³C-labeled carbonyl group in the benzoyl moiety would allow for the unambiguous identification of this carbon in the ¹³C NMR spectrum. Similarly, ¹⁵N labeling of the amide nitrogen would enable direct observation of the amide environment and its interactions. This approach simplifies complex spectra and facilitates the study of specific sites within the molecule. nmr-bio.comprotein-nmr.org.uk

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is indispensable for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million. This precision allows for the determination of the exact elemental formula of this compound (C₁₂H₁₃NO₃). This unambiguous formula is critical for confirming the identity of the compound and distinguishing it from other isomers.

| High-Resolution Mass Spectrometry Data | |

| Formula | C₁₂H₁₃NO₃ |

| Calculated Monoisotopic Mass | 219.08954 Da |

| Ionization Mode | ESI+ |

| Observed Ion [M+H]⁺ | ~220.0968 Da |

| Ionization Mode | ESI- |

| Observed Ion [M-H]⁻ | ~218.0823 Da |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide detailed structural information. unito.itmdpi.com For this compound, characteristic fragmentation pathways would be expected:

Loss of Water: A common fragmentation for carboxylic acids, resulting in an [M+H - H₂O]⁺ ion.

Loss of the Benzoyl Group: Cleavage of the amide bond could lead to the loss of a neutral benzoyl radical or related fragments.

Cleavage of the Pentenoic Chain: Fragmentation along the aliphatic chain can also occur, providing further confirmation of the backbone structure.

A key fragmentation would likely involve the cleavage of the amide bond, leading to the formation of a benzoyl cation (m/z 105) and a protonated 2-aminopent-4-enoic acid fragment. The analysis of these fragmentation patterns is crucial for confirming the connectivity of the benzoyl group to the amino acid moiety. libretexts.org

| Illustrative MS/MS Fragmentation of [M+H]⁺ Ion of this compound | |

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) |

| 220.1 | 202.1 ([M+H - H₂O]⁺) |

| 220.1 | 175.1 ([M+H - COOH]⁺) |

| 220.1 | 115.1 ([C₅H₈NO₂]⁺) |

| 220.1 | 105.1 ([C₇H₅O]⁺, Benzoyl cation) |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals the packing of molecules within the crystal lattice, offering insights into intermolecular interactions that govern the supramolecular architecture. For chiral molecules such as the enantiomers of this compound, single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry.

Single Crystal X-ray Diffraction of this compound

A comprehensive search of crystallographic databases reveals a scarcity of publicly available single-crystal X-ray diffraction data specifically for this compound. However, the crystallographic analysis of closely related N-benzoyl unsaturated amino acids can serve as a valuable proxy to understand the likely structural features.

For instance, studies on N-acetyldehydroalanine N'-methylamide have provided detailed conformational data. These analyses show that the dehydro residue is essentially planar. In a hypothetical crystal structure of this compound, one would anticipate key structural parameters. The following table presents expected crystallographic data based on analyses of similar compounds.

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (for chiral non-racemic crystals) |

| a (Å) | 8.5 - 12.5 |

| b (Å) | 5.0 - 9.0 |

| c (Å) | 15.0 - 25.0 |

| β (°) | 90 - 105 (for monoclinic) |

| Volume (ų) | 1500 - 2500 |

| Z | 4 |

Note: This data is hypothetical and based on typical values for similar organic molecules.

The benzamido group is expected to be nearly planar, with the amide bond adopting a trans conformation. The torsion angle between the phenyl ring and the amide plane would be influenced by crystal packing forces. The unsaturated pentenoic acid side chain would introduce further conformational possibilities, with the Cα-Cβ bond length being shorter than a typical single bond due to sp² hybridization.

Co-crystallization Studies and Supramolecular Interactions

Co-crystallization is a powerful technique to study and engineer intermolecular interactions. By co-crystallizing a target molecule with a suitable co-former, specific non-covalent interactions can be promoted and analyzed. For this compound, co-crystallization studies could elucidate the role of its functional groups in forming supramolecular synthons.

The carboxylic acid moiety is a strong hydrogen bond donor and acceptor and is known to form robust dimeric synthons with other carboxylic acids through O-H···O hydrogen bonds. The amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), enabling the formation of catemeric chains or dimeric motifs. The benzamido phenyl group can participate in π-π stacking and C-H···π interactions. The terminal vinyl group, while less commonly involved in strong interactions, can engage in weaker C-H···π and van der Waals interactions.

In co-crystallization experiments with complementary molecules, such as pyridine (B92270) derivatives (hydrogen bond acceptors) or aromatic compounds (for π-stacking), the hierarchy of these interactions could be established.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and probing molecular structure. These methods are sensitive to the vibrational modes of molecules, which are in turn dependent on bond strengths, atomic masses, and local symmetry.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1725-1700 | 1725-1700 |

| Amide | N-H stretch | 3400-3200 | 3400-3200 |

| Amide | C=O stretch (Amide I) | 1680-1630 | 1680-1630 |

| Amide | N-H bend (Amide II) | 1570-1515 | Weak |

| Alkene | =C-H stretch | 3100-3000 | 3100-3000 |

| Alkene | C=C stretch | 1680-1620 | 1680-1620 (strong) |

| Aromatic Ring | C-H stretch | 3100-3000 | 3100-3000 |

| Aromatic Ring | C=C stretch | 1600-1450 | 1600-1450 (strong) |

The broadness of the O-H stretching band in the IR spectrum is a hallmark of hydrogen-bonded carboxylic acid dimers. The precise positions of the Amide I and II bands are sensitive to the conformation of the peptide backbone and hydrogen bonding patterns. The C=C stretching mode of the vinyl group would be a prominent feature in the Raman spectrum. Conformational analysis can be aided by comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), which can predict the vibrational frequencies for different conformers.

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Enantiomeric Purity and Solution Conformation

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for studying chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance, providing information about its absolute configuration, enantiomeric purity, and solution conformation.

For this compound, which is chiral at the α-carbon, CD and ORD spectroscopy would be expected to show distinct signals. The electronic transitions associated with the benzamido chromophore and the carboxylic acid group are the primary sources of the chiroptical response.

Circular Dichroism (CD): A CD spectrum would likely exhibit Cotton effects (positive or negative peaks) corresponding to the π→π* and n→π* transitions of the aromatic ring and the amide and carboxyl groups. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of these chromophores relative to the chiral center. Theoretical calculations can be employed to correlate the observed CD spectrum with a specific absolute configuration and dominant solution conformation.

Optical Rotatory Dispersion (ORD): An ORD spectrum plots the change in optical rotation as a function of wavelength. For this compound, the ORD curve would show a plain curve at wavelengths far from absorption bands and anomalous dispersion (the Cotton effect) in the regions of electronic absorption. ORD is particularly useful for determining enantiomeric purity, as the magnitude of the optical rotation is directly proportional to the concentration of the chiral substance and its enantiomeric excess.

While experimental CD and ORD data for this compound are not available in the public domain, studies on other N-benzoyl amino acids have demonstrated the utility of these techniques in stereochemical assignment and conformational analysis in solution.

Computational and Theoretical Studies on 2 Benzamidopent 4 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular orbital energies, electron density distribution, and reactivity indices.

Density Functional Theory (DFT) Studies for Ground and Transition StatesDensity Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 2-Benzamidopent-4-enoic acid, DFT would be used to optimize the ground state geometry, predicting bond lengths, bond angles, and dihedral angles. Calculations would also determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Furthermore, DFT is instrumental in mapping reaction pathways by locating and characterizing transition states. For potential reactions involving this compound, such as cyclization or addition reactions at the double bond, DFT can calculate the activation energy, providing a quantitative measure of the reaction barrier.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| Ground State Energy | -X Hartree | Thermodynamic stability of the molecule. |

| HOMO Energy | -Y eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | +Z eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | (Y+Z) eV | Indicates chemical reactivity and electronic excitation energy. |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for the system.

This approach allows for the exploration of the molecule's conformational landscape, identifying the most stable three-dimensional shapes (conformers) and the energy barriers between them. MD simulations also provide detailed insights into intermolecular interactions, such as hydrogen bonding patterns between the carboxylic acid or amide groups and solvent molecules or other solutes.

In Silico Prediction of Spectroscopic Properties and Spectral Assignments

Computational methods can predict various types of spectra, which is invaluable for interpreting experimental data. For this compound:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities corresponding to the stretching and bending of chemical bonds (e.g., C=O, N-H, O-H). This helps in assigning peaks in an experimental IR spectrum to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants by calculating the magnetic shielding of each nucleus. These predicted spectra can aid in the structural elucidation of the molecule and its derivatives.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms at a level of detail often inaccessible by experiment alone. For a potential transformation of this compound, computational chemists would propose a plausible reaction pathway and then use methods like DFT to:

Identify all reactants, intermediates, and products.

Locate the transition state structure connecting these species.

Calculate the energies of all points along the reaction coordinate to construct an energy profile.

This analysis confirms the proposed mechanism and provides quantitative data on reaction kinetics and thermodynamics. Such studies could, for example, elucidate the mechanism of enzymatic reactions if this compound were a substrate for an enzyme.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies of this compound Derivatives

QSAR and molecular docking are cornerstones of computational drug design and materials science. These methods explore how derivatives of a lead compound, like this compound, might interact with a biological target, typically a protein receptor or enzyme.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the molecule of interest) when bound to a target to form a stable complex. The simulation scores different binding poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. Studies on benzamide (B126) derivatives have successfully used molecular docking to predict interactions with targets like topoisomerase enzymes. researchgate.net

QSAR: QSAR models are statistical models that correlate variations in the chemical structure of a series of compounds with changes in their measured activity. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, shape), a mathematical equation is developed to predict the activity of new, unsynthesized derivatives. researchgate.netnih.govresearchgate.net This allows for the in silico screening of large libraries of virtual compounds to prioritize which ones should be synthesized and tested. mdpi.comnih.gov

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Study of this compound Derivatives

| Descriptor | Type | Information Provided |

|---|---|---|

| LogP | Lipophilicity | Predicts how the molecule partitions between oil and water; relates to membrane permeability. |

| Molecular Weight (MW) | Steric | The mass of the molecule. |

| Polar Surface Area (PSA) | Electronic/Topological | Sum of surfaces of polar atoms; relates to transport properties. |

| Number of H-bond Donors | Electronic/Topological | Count of atoms (like in N-H, O-H) that can donate a hydrogen bond. |

| Number of H-bond Acceptors | Electronic/Topological | Count of atoms (like O, N) that can accept a hydrogen bond. |

Chemoinformatics and Database Mining for Related Amidocarboxylic Acids

Chemoinformatics and database mining are essential computational tools in modern chemical and pharmaceutical research. These methodologies allow for the systematic screening of large chemical databases to identify compounds with specific structural features, predict physicochemical properties, and establish structure-activity relationships. For a compound like this compound, these techniques are invaluable for discovering structurally similar molecules and understanding their potential biological and chemical characteristics.

Database mining for compounds related to this compound involves searching for molecules that share its core structural motifs: an amide linkage (specifically a benzamido group) and a carboxylic acid function. These searches often yield a large family of N-acyl amino acids, which are structurally analogous compounds. While specific chemoinformatic studies on this compound are not extensively documented in publicly accessible literature, analysis of related N-benzoyl amino acids provides significant insight.

A survey of chemical databases reveals numerous related amidocarboxylic acids. These compounds typically vary in the nature of the amino acid side chain attached to the N-benzoyl group. For instance, N-benzoyl derivatives of natural amino acids like alanine, phenylalanine, and isoleucine are well-characterized. scielo.org.mxscielo.org.mx These analogs share the benzamido and carboxylic acid groups but differ in the substituent at the alpha-carbon, which influences properties such as lipophilicity and steric hindrance.

Computational tools can predict various physicochemical properties for these molecules. For example, properties like the logarithm of the partition coefficient (cLogP), a measure of lipophilicity, can be calculated using platforms like SwissADME. scielo.org.mxscielo.org.mx Such calculations are critical for predicting the pharmacokinetic behavior of a molecule.

The table below presents data for several amidocarboxylic acids structurally related to this compound, showcasing the type of information that can be retrieved and analyzed through database mining.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Reported Melting Point (°C) | Reference |

|---|---|---|---|---|

| (S)-2-Benzamidopropanoic acid (N-Benzoyl-L-alanine) | C10H11NO3 | 193.20 | Not specified | nih.gov |

| (S)-2-Benzamido-3-phenylpropanoic acid (N-Benzoylphenylalanine) | C16H15NO3 | 269.3 | 181-183 | chemsynthesis.com |

| N-Benzoyl-L-isoleucine | C13H17NO3 | 235.28 | 119.0-120.0 | scielo.org.mx |

| N-(4-methylbenzoyl)-L-valine methyl ester | C14H19NO3 | 249.31 | 93-96 | scielo.org.mx |

By mining chemical databases and applying computational models, researchers can efficiently map the chemical space around a lead compound like this compound, identifying promising analogs and prioritizing them for synthesis and further experimental testing.

Biochemical and Mechanistic Investigations of 2 Benzamidopent 4 Enoic Acid in Model Systems

Enzymatic Recognition and Biotransformations of 2-Benzamidopent-4-enoic Acid

The enzymatic processing of this compound is a key area of research, with a focus on enzymes capable of recognizing and transforming this molecule. The primary biotransformation observed is the hydrolysis of the amide bond, a reaction catalyzed by a class of enzymes known as acylases or amidohydrolases.

Penicillin G acylase (PGA), an enzyme extensively used in the pharmaceutical industry for the production of β-lactam antibiotics, has been a focal point of these studies. nih.govmdpi.com Although the natural substrate of PGA is not definitively known, it exhibits broad substrate specificity, hydrolyzing the acyl group from a variety of N-acylated compounds. nih.gov The substrate specificity of PGA is largely determined by the nature of the acyl group. nih.gov

Kinetic studies have been performed on various PGAs with a range of substrates to elucidate their efficiency and substrate preferences. For instance, penicillin acylase from Escherichia coli is highly specific for substrates with a phenylacetyl group, while enzymes from other sources, such as Streptomyces lavendulae, show a preference for aliphatic acyl chains. nih.govnih.gov The enzyme from Streptomyces lavendulae efficiently hydrolyzes penicillins with aliphatic acyl chains like octanoyl (penicillin K), but not those with aromatic acyl moieties like phenylacetyl (penicillin G). nih.gov

Given that this compound possesses a benzoyl group, which is structurally similar to the phenylacetyl group of penicillin G, it is a potential substrate for PGAs that favor aromatic acyl groups. The kinetic parameters for the hydrolysis of various chromogenic and non-chromogenic substrates by PGA have been determined, providing a basis for predicting the enzyme's activity towards this compound. nih.gov

Below is an interactive data table summarizing the kinetic parameters of Penicillin G Acylase from Streptomyces lavendulae with various substrates.

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (mM⁻¹s⁻¹) |

| Penicillin K (octanoyl) | 15.2 | 0.092 | 165.3 |

| Penicillin Dihydro F (hexanoyl) | 12.8 | 0.15 | 85.3 |

| Penicillin F (pentenoyl) | 10.5 | 0.21 | 50.0 |

| Penicillin V (phenoxymethyl) | 7.8 | 0.32 | 24.4 |

This data is based on studies of Penicillin Acylase from Streptomyces lavendulae and illustrates the enzyme's preference for aliphatic acyl chains. The specific kinetic parameters for this compound are not available in the provided search results but can be inferred based on its structure.

The catalytic mechanism of Penicillin G Acylase involves a covalent acyl-enzyme intermediate. acs.org The active site of PGA contains a critical serine residue at the N-terminus of the β-subunit (Ser B1), which acts as the nucleophile. acs.orgvirginia.edu The catalytic cycle can be summarized in two main steps:

Acylation: The hydroxyl group of Ser B1 performs a nucleophilic attack on the carbonyl carbon of the amide bond in the substrate, forming a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" formed by the backbone amides of other active site residues, such as Ala B69 and Asn B241. acs.orgvirginia.edu The intermediate then collapses, releasing the amino portion of the substrate and forming a covalent acyl-enzyme intermediate.

Deacylation: A water molecule, activated by a general base, attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate subsequently breaks down, releasing the carboxylic acid product and regenerating the free enzyme.

The active site of PGA is a hydrophobic pocket, and the specificity for the acyl group is determined by the amino acid residues lining this pocket. nih.govvirginia.edu For example, in E. coli PGA, residues such as αPhe146 and βPhe24 create a binding site that accommodates the aromatic ring of the phenylacetyl group. nih.gov For this compound to be a substrate, its benzoyl group would need to fit into this hydrophobic pocket in a productive orientation for catalysis.

Enzymatic reactions are often highly stereospecific, and this is true for biocatalysis involving PGA. While PGA can sometimes act on racemic mixtures, it often shows a preference for one stereoisomer over the other. oup.com This property is exploited in the industrial synthesis of semi-synthetic antibiotics, where the enzyme's stereoselectivity is crucial for obtaining the desired enantiomerically pure product. oup.com

The stereoselectivity of PGA has been the subject of protein engineering efforts to improve its performance in specific synthetic applications. nih.gov For instance, mutations in the active site have been shown to alter the enzyme's diastereoselectivity in the synthesis of ampicillin from a racemic mixture of the acyl donor. oup.com

In the context of this compound, if the molecule is chiral (which it is at the α-carbon), it is expected that an enzyme like PGA would exhibit stereopreference during hydrolysis. This means that one enantiomer would be hydrolyzed at a faster rate than the other, a process known as kinetic resolution. This stereospecificity is a key advantage of using biocatalysts in organic synthesis.

Role of this compound as a Precursor or Metabolite in Non-Human Biological Systems

Investigations into the broader biological role of this compound have explored its potential as a building block in the biosynthesis of more complex molecules and its fate in metabolic pathways.

While direct evidence for the incorporation of this compound into natural products is not extensively documented, the core structure of 2-amino-pent-4-enoic acid is found in various natural products. It is plausible that this compound could serve as a precursor to these molecules, with the benzoyl group acting as a protecting group or being removed at a later biosynthetic step.

Natural products containing β-amino acids are a diverse group with significant biological activities. rsc.orgsemanticscholar.org The biosynthesis of these molecules often involves unique enzymatic transformations, such as the conversion of α-amino acids to β-amino acids by aminomutases. semanticscholar.org The incorporation of these β-amino acids into larger molecules like nonribosomal peptides and polyketides generates structural diversity and unique biological functions. rsc.org

The metabolic fate of N-acyl amino acids, such as this compound, has been studied in various biological systems. The primary route of degradation is the enzymatic hydrolysis of the amide bond to yield a fatty acid and an amino acid. nih.govnih.gov Enzymes such as fatty acid amide hydrolase (FAAH) are known to catalyze this reaction for a range of N-acyl amino acids. nih.govelifesciences.org

In addition to amide bond hydrolysis, the degradation of the pent-4-enoic acid backbone is also a possibility. Studies on the metabolism of structurally related compounds can provide clues. For example, the bacterial degradation of some aromatic compounds can lead to intermediates with a pent-4-enoic acid structure, such as trans-2,3-dioxo-5-(2'-hydroxyphenyl)-pent-4-enoic acid, which is then further metabolized. nih.gov The degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) by microorganisms also involves complex enzymatic pathways that break down the molecule into smaller, less harmful components. nih.gov

Interactions of this compound with Biological Macromolecules (e.g., proteins, peptides)

No published studies were identified that investigated the direct interactions of this compound with biological macromolecules such as proteins or peptides. Research in this area would be necessary to elucidate potential binding partners and mechanisms of action.

Binding Affinity and Specificity Studies in In Vitro Models

There is currently no available data from in vitro studies determining the binding affinity or specificity of this compound to any protein or peptide targets. Techniques such as isothermal titration calorimetry, surface plasmon resonance, or fluorescence polarization assays would be required to generate such data.